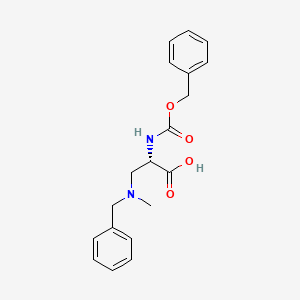

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzyl, methyl, and benzyloxycarbonyl groups. These groups could impact the compound’s stereochemistry and conformation .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group, once deprotected, could participate in various reactions, such as condensation reactions or nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar carboxyl group and the nonpolar benzyl and methyl groups .Aplicaciones Científicas De Investigación

Branched Chain Aldehydes in Food Flavors

Branched aldehydes, originating from amino acids, significantly impact food flavor, especially in fermented and non-fermented products. Understanding their production and degradation pathways is crucial for controlling flavor profiles in food industries. This knowledge is foundational for manipulating similar compounds in food science research, indicating potential applications for related amino acids and their derivatives in enhancing or moderating flavors in food products (Smit, Engels, & Smit, 2009).

Carcinogen Metabolites as Biomarkers

The study of human urinary carcinogen metabolites, including those from tobacco, offers insights into cancer research. This research has led to the development of biomarkers for assessing exposure to carcinogens and the metabolic responses of the human body to these substances. Such studies suggest that derivatives of complex amino acids could serve as markers or therapeutic agents in cancer and tobacco-related disease research (Hecht, 2002).

NMDA Receptors in Neurotransmission

Research into NMDA receptors, which play a key role in excitatory neurotransmission in the brain, underscores the importance of amino acids and their derivatives in neurological function. This area might offer a context for exploring the effects of similar compounds on neurotransmitter systems, potentially leading to applications in neurological disorder treatments (Horak, Petralia, Kaniaková, & Sans, 2014).

Environmental Impact of Parabens

The ubiquity of parabens and their biodegradability present environmental concerns. Research into their occurrence, fate, and behavior in aquatic environments could parallel investigations into the environmental impact of various carboxylic acid derivatives, highlighting the need for sustainable practices in chemical production and usage (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities point towards the therapeutic potential of complex organic compounds. Such research underlines the importance of synthetic chemistry in developing new therapeutic agents, possibly including derivatives of "(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid" (Raut et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDQGJRHJSSZLT-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)